![molecular formula C8H11N3O B1465901 4-[(Cyclopropylmethyl)amino]-2-pyrimidinol CAS No. 927803-69-8](/img/structure/B1465901.png)
4-[(Cyclopropylmethyl)amino]-2-pyrimidinol
Descripción general
Descripción
4-[(Cyclopropylmethyl)amino]-2-pyrimidinol, commonly known as CPMAP, is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. CPMAP has been studied extensively due to its ability to interact with a wide range of biological molecules, including proteins, enzymes, and receptors. CPMAP has also been investigated for its potential therapeutic applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
CPMAP has been studied extensively for its potential applications in various scientific fields. CPMAP has been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. CPMAP has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, CPMAP has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
Mecanismo De Acción
The exact mechanism of action of CPMAP is still not fully understood. However, it is thought to interact with various biological molecules in the body, including proteins, enzymes, and receptors. It is believed that CPMAP binds to these molecules and modulates their activity, resulting in the desired biological effects.
Biochemical and Physiological Effects
CPMAP has been shown to have a variety of biochemical and physiological effects. CPMAP has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and protect neurons from oxidative stress. Additionally, CPMAP has been shown to modulate the activity of various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMAP has several advantages for use in laboratory experiments. CPMAP is relatively easy to synthesize and is relatively stable in solution. Additionally, CPMAP has a low toxicity, making it safe to use in laboratory experiments. However, CPMAP is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
CPMAP has a wide range of potential applications in various scientific fields. Future research should focus on the development of more effective and selective inhibitors of specific biological targets. Additionally, research should focus on the development of new methods for synthesizing CPMAP. Finally, research should focus on the development of new methods for delivering CPMAP to specific tissues in the body.
Propiedades
IUPAC Name |
6-(cyclopropylmethylamino)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-9-4-3-7(11-8)10-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKNBUTUKQFUAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopropylmethyl)amino]-2-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



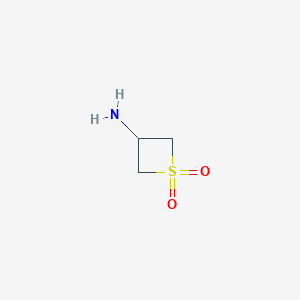
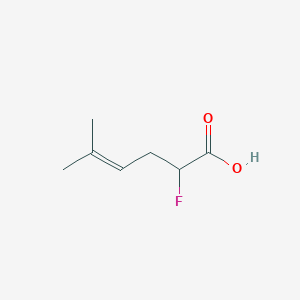

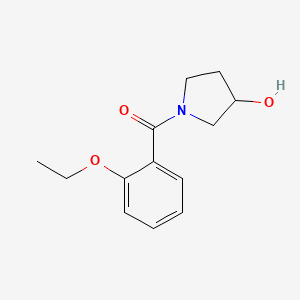
![1-{[(3-Methylbutyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465824.png)


![[5-(Difluoromethyl)-2-methoxyphenyl]methanamine](/img/structure/B1465829.png)
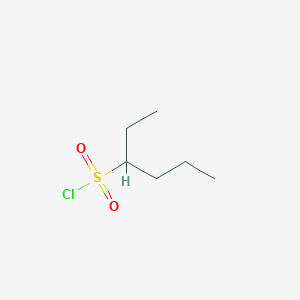

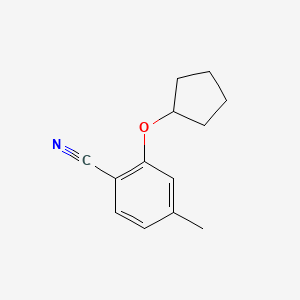
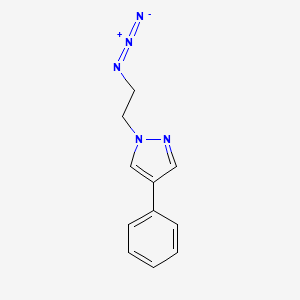
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)
![[1-(2-methylpropyl)-1H-imidazol-4-yl]methanol](/img/structure/B1465839.png)